molecular formula C7H5NO2 B14633449 3-Nitrosobenzaldehyde CAS No. 52944-86-2

3-Nitrosobenzaldehyde

Cat. No.: B14633449
CAS No.: 52944-86-2
M. Wt: 135.12 g/mol
InChI Key: GEZMQGHOIAKYSL-UHFFFAOYSA-N
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Description

3-Nitrosobenzaldehyde is an organic aromatic compound characterized by the presence of a nitro group meta-substituted to an aldehyde group. This compound is primarily obtained through the nitration of benzaldehyde and is known for its yellowish to brownish crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrosobenzaldehyde is typically achieved via the nitration of benzaldehyde using nitric acid and sulfuric acid. The reaction yields predominantly the meta-isomer, with product distribution being approximately 19% ortho-, 72% meta-, and 9% para-isomers . The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrosobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be selectively reduced to form the corresponding amine or hydroxylamine.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions are employed.

Major Products:

Scientific Research Applications

3-Nitrosobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrosobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde
  • 3-Nitroacetophenone

Comparison: 3-Nitrosobenzaldehyde is unique due to its meta-substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its ortho- and para-isomers, this compound exhibits distinct chemical behavior and applications, particularly in the synthesis of specific pharmaceuticals and fine chemicals .

Properties

CAS No.

52944-86-2

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3-nitrosobenzaldehyde

InChI

InChI=1S/C7H5NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-5H

InChI Key

GEZMQGHOIAKYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=O)C=O

Origin of Product

United States

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